molecular formula C11H9N3S B2740109 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile CAS No. 165066-46-6

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile

Cat. No.: B2740109
CAS No.: 165066-46-6
M. Wt: 215.27
InChI Key: BWCIUNYHYANOPV-UHFFFAOYSA-N
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Description

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile typically involves multicomponent reactions. One common method involves the use of active methylene halogen derivatives as alkylating agents . The reaction conditions often include the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide and carboxylate analogues.

Properties

IUPAC Name

6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-5-9-10(13)7-4-6-2-1-3-8(6)14-11(7)15-9/h4H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCIUNYHYANOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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